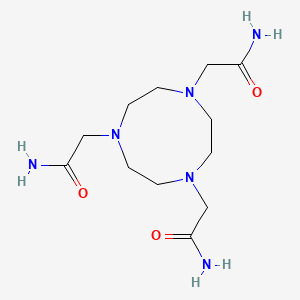
NOTAM
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NOTAM is a useful research compound. Its molecular formula is C12H24N6O3 and its molecular weight is 300.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.19098865 g/mol and the complexity rating of the compound is 320. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2-[4,7-bis(2-amino-2-oxoethyl)-1,4,7-triazonan-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N6O3/c13-10(19)7-16-1-2-17(8-11(14)20)5-6-18(4-3-16)9-12(15)21/h1-9H2,(H2,13,19)(H2,14,20)(H2,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRKEASEQOCKTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN1CC(=O)N)CC(=O)N)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801239311 |
Source


|
| Record name | Hexahydro-1H-1,4,7-triazonine-1,4,7-triacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801239311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180297-76-1 |
Source


|
| Record name | Hexahydro-1H-1,4,7-triazonine-1,4,7-triacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180297-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydro-1H-1,4,7-triazonine-1,4,7-triacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801239311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What makes NOTA and its derivatives attractive for theranostic applications?
A1: NOTA and its modified forms demonstrate strong chelating abilities with metallic radionuclides like Technetium-99m (99mTc) and Rhenium (Re) [, , ]. This property makes them suitable for developing theranostic agents, where a single compound can be used for both diagnostic imaging and therapeutic purposes.
Q2: How do modifications to the NOTA structure impact its radiolabeling properties?
A2: Research shows that modifying the pendant arm functionalities of NOTA significantly affects its complexation with [99mTc][Tc(CO)3]+ and [Re(CO)3]+ cores []. For instance, while NOTA-BA, NOTAM-BA, and NOTAL-BA successfully form complexes, NOTACE-BA does not []. This highlights the importance of specific pendant arm functionalities for optimal radiolabeling.
Q3: Have any specific NOTA-based radiotracers shown promising stability?
A3: Studies reveal that 99mTc-labeled complexes of NOTA-BA, this compound-BA, and NOTAL-BA remain stable for 18 hours when challenged with 1 mM L-cysteine and 1 mM L-histidine, indicating good in vitro stability []. Furthermore, these radiotracers demonstrate stability in rat serum for 18 hours, indicating potential for in vivo applications [].
Q4: Can NOTA derivatives be used with therapeutic radionuclides?
A4: While the research primarily focuses on 99mTc for imaging, future studies aim to explore labeling with the therapeutic radionuclide Rhenium-186 ([186Re][Re(CO)3]+) []. This would enable investigating the therapeutic potential of these complexes.
Q5: Beyond radiolabeling, what other applications do NOTA derivatives have?
A5: Research demonstrates the importance of FcRγ-chain ITAM signaling in dendritic cells for the cross-presentation of soluble antibody-antigen complexes []. While not directly related to NOTA itself, this research highlights the significance of understanding immune responses in the context of potential therapeutic applications for NOTA-based compounds.
Q6: What is the basic structure of NOTA?
A6: NOTA is a macrocyclic chelator with a 1,4,7-triazacyclononane ring core. Three acetic acid arms are attached to the ring, providing multiple sites for metal ion coordination.
Q7: How do researchers characterize the structure of NOTA complexes?
A7: Spectroscopic techniques like HPLC are employed to purify and characterize the rhenium complexes of NOTA derivatives []. Future studies could utilize techniques like X-ray crystallography to gain more detailed structural insights.
Q8: How does the hydrophilicity of NOTA derivatives vary?
A8: Log D7.4 values indicate that the hydrophilicity of the [M(CO)3]+ complexes decreases in the order: [99mTc][Tc(CO)3(NOTA-BA)]+ > [99mTc][Tc(CO)3(this compound-BA)]+ > [99mTc][Tc(CO)3(NOTAL-BA)]+ []. This suggests that modifying pendant arm functionalities can tune the overall hydrophilicity of the complex.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














